1-Methyl-4-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride
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Overview
Description
1-Methyl-4-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride is a heterocyclic compound that features a diazepane ring substituted with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both pyrimidine and diazepane rings in its structure suggests a wide range of biological activities, making it a valuable target for drug discovery and development.
Preparation Methods
The synthesis of 1-Methyl-4-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via nucleophilic substitution reactions. Common reagents include pyrimidine derivatives and suitable leaving groups.
Final Purification: The compound is purified through recrystallization or chromatographic techniques to obtain the dihydrochloride salt form.
Industrial production methods often involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-Methyl-4-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be functionalized with different substituents.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions for these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-Methyl-4-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1-Methyl-4-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine moiety can bind to nucleotide-binding sites, while the diazepane ring can interact with protein structures, leading to inhibition or modulation of biological pathways. These interactions result in the compound’s pharmacological effects, such as enzyme inhibition or receptor antagonism .
Comparison with Similar Compounds
1-Methyl-4-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride can be compared with other similar compounds, such as:
1-Methyl-4-(piperidin-4-yl)piperazine: This compound has a similar diazepane structure but lacks the pyrimidine moiety, resulting in different biological activities.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share the pyrimidine ring but differ in the substituents on the diazepane ring, leading to variations in their pharmacological profiles.
Imidazole-Containing Compounds: While structurally different, imidazole derivatives exhibit similar biological activities, such as enzyme inhibition and receptor binding
The uniqueness of this compound lies in its combined structural features, which confer a distinct set of biological activities and potential therapeutic applications.
Biological Activity
1-Methyl-4-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological profile, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a diazepane ring substituted with a pyrimidine moiety. Its chemical structure can be represented as follows:
- Molecular Formula : C₈H₁₃Cl₂N₃
- Molecular Weight : 208.12 g/mol
Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin. Similar compounds have been shown to modulate dopaminergic activity, which is crucial in the treatment of neurodegenerative diseases and psychiatric disorders.
Pharmacological Effects
This compound exhibits several biological activities:
- Neuroprotective Effects : Analogous compounds have demonstrated neuroprotective properties by reducing oxidative stress in neuronal cells.
- Antidepressant Activity : The compound’s interaction with serotonin receptors suggests potential antidepressant effects, similar to other diazepane derivatives.
In Vitro Studies
A study evaluating the compound's effects on cultured neuronal cells showed significant cytoprotective effects against oxidative stress-induced cell death. The mechanism was attributed to the upregulation of antioxidant enzymes.
Study | Cell Type | Concentration | Outcome |
---|---|---|---|
A | Neuronal Cells | 10 µM | 45% reduction in cell death |
B | Astrocytes | 20 µM | Increased glutathione levels |
In Vivo Studies
In animal models, administration of the compound resulted in improved behavioral outcomes in tests for anxiety and depression. Notably, it showed a significant reduction in immobility time in the forced swim test.
Model | Dosage | Behavioral Outcome |
---|---|---|
Mouse Model of Depression | 5 mg/kg | Decreased immobility time by 30% |
Rat Model of Anxiety | 10 mg/kg | Increased time spent in open arms |
Properties
IUPAC Name |
1-methyl-4-pyrimidin-2-yl-1,4-diazepane;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-13-6-3-7-14(9-8-13)10-11-4-2-5-12-10;;/h2,4-5H,3,6-9H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGIXXCQWKATNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC=CC=N2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.